

# Thermochemical Properties of Lauric Anhydride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Lauric anhydride

Cat. No.: B1208293

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## Introduction

**Lauric anhydride** (dodecanoic anhydride), with the chemical formula  $C_{24}H_{46}O_3$ , is a fatty acid anhydride derived from lauric acid.<sup>[1][2]</sup> It serves as a reactive acylating agent and finds applications in the synthesis of various organic compounds, including esters and amides. A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and the development of novel synthetic routes in various industrial and research applications, including the pharmaceutical and polymer industries.

This technical guide provides a comprehensive overview of the available thermochemical data for **lauric anhydride**. It is important to note that experimentally determined thermochemical data for **lauric anhydride** is not readily available in the scientific literature. Therefore, this guide presents data primarily derived from established computational estimation methods, alongside detailed descriptions of the standard experimental protocols that would be employed for their empirical determination.

## Core Thermochemical Data

The following tables summarize the key thermochemical properties of **lauric anhydride**. These values have been predominantly calculated using the Joback group contribution method, a well-established estimation technique for thermochemical and physical properties of organic compounds.<sup>[3]</sup>

Table 1: Calculated Molar Thermochemical Properties of **Lauric Anhydride** at Standard Conditions (298.15 K, 1 atm)

Property	Symbol	Value	Unit	Source
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	-896.07	kJ/mol	[3]
Standard Molar Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ(g)$	-211.64	kJ/mol	[3]
Molar Enthalpy of Fusion	$\Delta_{fus} H$	62.30	kJ/mol	
Molar Enthalpy of Vaporization	$\Delta_{vap} H$	84.92	kJ/mol	

Table 2: Calculated Temperature-Dependent Properties of **Lauric Anhydride**

Property	Symbol	Value	Temperature (K)	Unit	Source
Ideal Gas Heat Capacity	$C_p(g)$	1184.96	878.68	J/(mol·K)	
		1205.36	911.58	J/(mol·K)	
		1224.50	944.49	J/(mol·K)	
		1242.42	977.39	J/(mol·K)	
		1259.17	1010.30	J/(mol·K)	
		1274.79	1043.20	J/(mol·K)	
		1289.31	1076.11	J/(mol·K)	

# Experimental Protocols for Thermochemical Analysis

While specific experimental data for **lauric anhydride** is scarce, the following sections detail the standard methodologies used to determine the thermochemical properties of similar organic compounds.

## Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for determining the standard enthalpy of formation. It is experimentally measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **lauric anhydride** is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion (at constant volume,  $\Delta_c U$ ) is calculated using the following equation:

$$\Delta_c U = (C_{cal} * \Delta T) / m$$

where:

- Ccal is the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).
- $\Delta T$  is the corrected temperature rise.
- m is the mass of the **lauric anhydride** sample.
- Conversion to Enthalpy: The enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated from the energy of combustion ( $\Delta_c U$ ) using the following relationship, which accounts for the change in the number of moles of gas in the reaction:

$$\Delta_c H^\circ = \Delta_c U + \Delta n(g)RT$$

where:

- $\Delta n(g)$  is the change in the number of moles of gas during the combustion reaction.
- R is the ideal gas constant.
- T is the final temperature.

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) can then be derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).



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Workflow for determining the enthalpy of combustion using bomb calorimetry.

## Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the enthalpy of fusion and heat capacity.

#### Methodology for Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ ):

- **Sample Preparation:** A small, accurately weighed sample of **lauric anhydride** (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-20 °C/min).
- **Data Acquisition:** The instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
- **Calculation:** The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to calculate  $\Delta_{\text{fus}}H$ , typically in J/g, which can then be converted to kJ/mol using the molar mass of **lauric anhydride**.

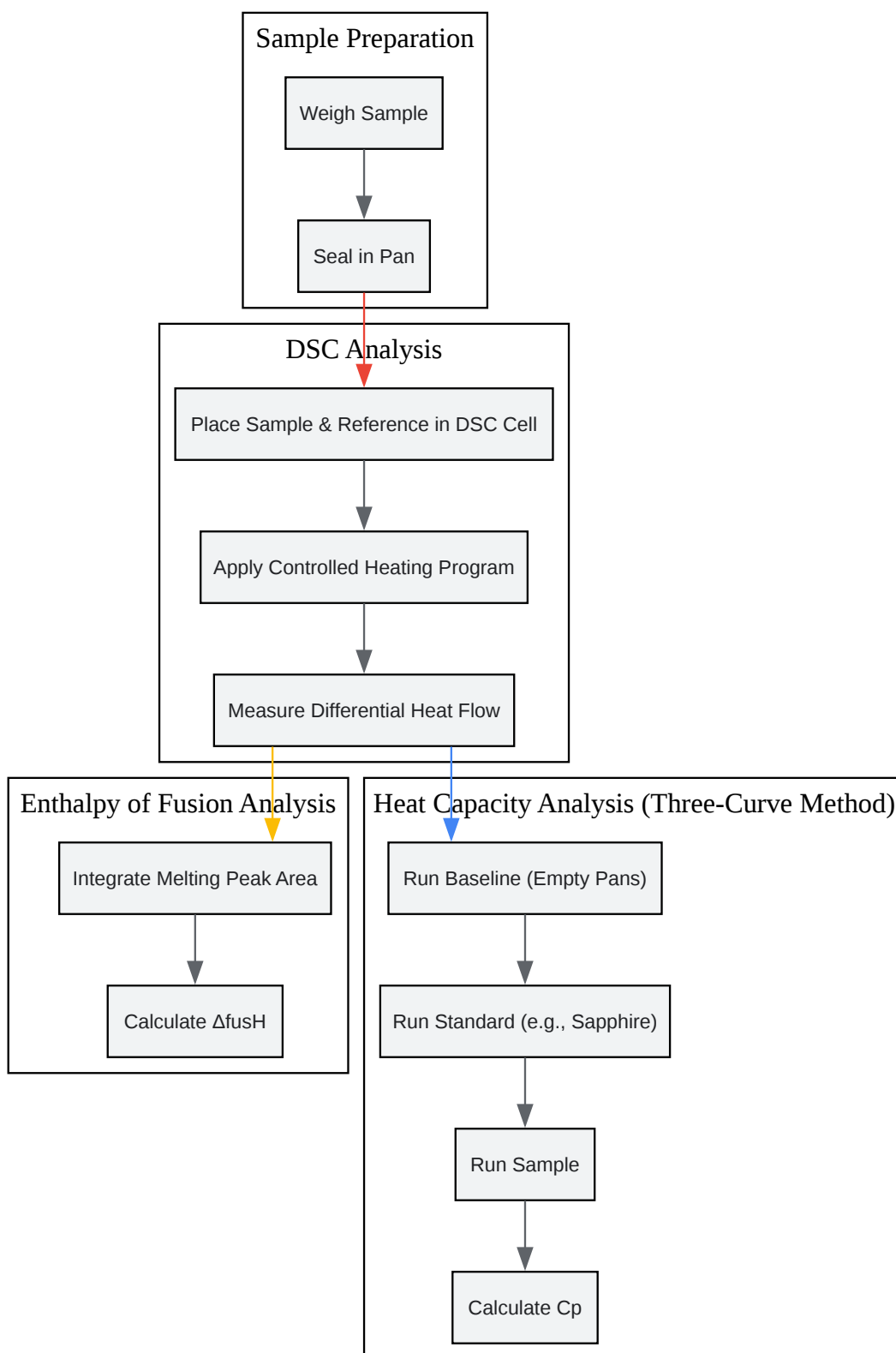
#### Methodology for Heat Capacity ( $C_p$ ):

- **Three-Curve Method:** This is a common and accurate method for determining heat capacity. It involves three separate DSC runs under the same temperature program:
  - **Baseline:** An empty sample pan and an empty reference pan are run to establish the baseline heat flow.
  - **Standard:** A standard material with a known heat capacity (e.g., sapphire) is run.
  - **Sample:** The **lauric anhydride** sample is run.
- **Calculation:** The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs using the following equation:

$$Cp(\text{sample}) = ( (DSC(\text{sample}) - DSC(\text{baseline})) / (DSC(\text{standard}) - DSC(\text{baseline})) ) * (m(\text{standard}) / m(\text{sample})) * Cp(\text{standard})$$

where:

- Cp is the heat capacity.
- DSC is the heat flow signal from the instrument.
- m is the mass.



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Workflow for determining enthalpy of fusion and heat capacity using DSC.

## Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization (liquid to gas) and sublimation (solid to gas) can be determined by measuring the vapor pressure of **lauric anhydride** as a function of temperature.

Common Methodologies:

- **Knudsen Effusion Method:** This technique is suitable for substances with low vapor pressures. The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature. The vapor pressure can be calculated from the effusion rate, and the enthalpy of sublimation or vaporization can be determined from the slope of a plot of  $\ln(P)$  versus  $1/T$  (the Clausius-Clapeyron equation).
- **TGA-DSC:** Thermogravimetric analysis (TGA) coupled with DSC can also be used. TGA measures the mass loss as a function of temperature, which can be used to determine the vapor pressure.
- **Correlation Gas Chromatography:** This method can be used to estimate the enthalpy of vaporization by correlating the retention time of the compound on a gas chromatography column with that of standards with known vaporization enthalpies.

## Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for **lauric anhydride** and has provided a detailed overview of the standard experimental methodologies for their determination. For researchers and professionals working with **lauric anhydride**, the provided data serves as a valuable starting point for process modeling and safety analysis. However, it is strongly recommended that experimental verification of these properties be conducted for applications where high accuracy is critical. The described experimental protocols for bomb calorimetry and DSC provide a clear roadmap for obtaining such empirical data.

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## References

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